molecular formula C16H25N3O2 B13179261 tert-Butyl N-[3-amino-4-(piperidin-1-yl)phenyl]carbamate

tert-Butyl N-[3-amino-4-(piperidin-1-yl)phenyl]carbamate

Cat. No.: B13179261
M. Wt: 291.39 g/mol
InChI Key: IVTUCPWXQWKIDI-UHFFFAOYSA-N
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Description

tert-Butyl N-[3-amino-4-(piperidin-1-yl)phenyl]carbamate is a chemical compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structure, which includes a tert-butyl group, an amino group, and a piperidinyl group attached to a phenyl ring. The presence of these functional groups makes it a versatile compound for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl N-[3-amino-4-(piperidin-1-yl)phenyl]carbamate typically involves the reaction of tert-butyl carbamate with 3-amino-4-(piperidin-1-yl)phenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations. This method enhances the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[3-amino-4-(piperidin-1-yl)phenyl]carbamate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro derivatives can be reduced back to the amino group.

    Substitution: The piperidinyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like halides and alkoxides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include nitro derivatives, reduced amines, and substituted piperidinyl compounds .

Scientific Research Applications

tert-Butyl N-[3-amino-4-(piperidin-1-yl)phenyl]carbamate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the design of inhibitors for specific enzymes.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl N-[3-amino-4-(piperidin-1-yl)phenyl]carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of the enzyme or receptor, inhibiting its activity. This inhibition can lead to various biological effects, depending on the target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl N-(4-methylpiperidin-4-yl)carbamate
  • tert-Butyl (4-ethynylphenyl)carbamate
  • tert-Butyl (S)-3-(4-bromophenyl)piperidine-1-carboxylate

Uniqueness

tert-Butyl N-[3-amino-4-(piperidin-1-yl)phenyl]carbamate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in research and industry .

Biological Activity

Introduction

tert-Butyl N-[3-amino-4-(piperidin-1-yl)phenyl]carbamate is a carbamate compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its structural components, including a tert-butyl group, an amino group, and a piperidine moiety attached to a phenyl ring, suggest diverse interactions with biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Properties

  • Molecular Formula: C16H25N3O2
  • Molecular Weight: 291.39 g/mol
  • IUPAC Name: tert-butyl N-(3-amino-4-(piperidin-1-yl)phenyl)carbamate
  • InChI Key: IVTUCPWXQWKIDI-UHFFFAOYSA-N

The compound's structure allows for significant versatility in biological interactions, particularly as an enzyme inhibitor, which is crucial for therapeutic applications.

Biological Activity

Research indicates that this compound may function as an enzyme inhibitor. This mechanism typically involves binding to specific enzymes or receptors, thereby inhibiting their activity and influencing various biological pathways. Such interactions are vital for developing treatments targeting conditions associated with enzyme dysfunctions.

Enzyme Inhibition Studies

In vitro studies have demonstrated the compound's potential as an inhibitor of β-secretase and acetylcholinesterase, both of which play critical roles in neurodegenerative diseases such as Alzheimer's disease (AD). For instance, one study reported that a related compound (M4) showed significant inhibition of amyloid beta peptide aggregation and improved cell viability in astrocytes exposed to toxic levels of Aβ 1-42. Although M4 is structurally distinct from this compound, it provides insight into the biological relevance of similar compounds in neuroprotection .

Comparative Biological Activity

The following table summarizes the biological activities of this compound compared to related compounds:

Compound NameBiological ActivityKey Findings
M4β-secretase & Acetylcholinesterase Inhibitor85% inhibition of Aβ aggregation at 100 µM; moderate protective effect on astrocytes
tert-butyl N-[4-(piperidin-1-yl)phenyl]carbamatePotential enzyme inhibitorSimilar structural features may influence biological activity
tert-butyl N-(piperidin-4-yl)carbamateVarying pharmacological propertiesStructural differences may lead to different enzyme interactions

Case Studies

  • Neuroprotection Against Aβ Toxicity
    • In a study assessing the protective effects against Aβ-induced toxicity in astrocytes, M4 demonstrated a significant increase in cell viability when co-administered with Aβ 1-42. This suggests that compounds with similar structures to tert-butyl N-[3-amino-4-(piperidin-1-yl)phenyl]carbamate could offer neuroprotective benefits by mitigating oxidative stress and inflammatory responses associated with AD .
  • Inflammation Modulation
    • Another investigation into the compound's abil

Properties

Molecular Formula

C16H25N3O2

Molecular Weight

291.39 g/mol

IUPAC Name

tert-butyl N-(3-amino-4-piperidin-1-ylphenyl)carbamate

InChI

InChI=1S/C16H25N3O2/c1-16(2,3)21-15(20)18-12-7-8-14(13(17)11-12)19-9-5-4-6-10-19/h7-8,11H,4-6,9-10,17H2,1-3H3,(H,18,20)

InChI Key

IVTUCPWXQWKIDI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=C(C=C1)N2CCCCC2)N

Origin of Product

United States

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